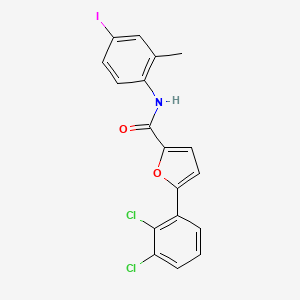![molecular formula C14H11N3O5S B4687266 {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid](/img/structure/B4687266.png)
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid
描述
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid, also known as BDPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPAA is a fluorescent probe that has been widely used in the fields of biochemistry, pharmacology, and neuroscience.
作用机制
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid works by binding to proteins, enzymes, and receptors, and emitting a fluorescent signal upon excitation by light. The fluorescent signal is proportional to the concentration of the bound molecule, allowing for quantitative analysis of the binding interaction. This compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the function of proteins, enzymes, or receptors, and has no cytotoxic effects. This compound has also been shown to be stable in biological fluids, allowing for in vivo imaging studies.
实验室实验的优点和局限性
One of the main advantages of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid is its high sensitivity and specificity for binding to proteins, enzymes, and receptors. It allows for quantitative analysis of binding interactions, which is critical for understanding biological processes. Additionally, this compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
One of the limitations of this compound is its limited spectral range, which may limit its use in multiplex imaging studies. Additionally, this compound requires excitation with UV light, which can be damaging to cells and tissues if used for extended periods of time.
未来方向
There are several future directions for the use of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid in scientific research. One potential application is in the development of new drugs and therapies. This compound can be used to screen for potential drug targets and to study the mechanism of action of drugs. Additionally, this compound can be used to study the effect of environmental factors on protein function and to identify new biomarkers for disease diagnosis.
Another future direction for this compound is in the development of new imaging techniques. This compound can be used in combination with other fluorescent probes to enable multiplex imaging studies. Additionally, this compound can be used to study the dynamics of protein interactions in real-time.
In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its high sensitivity and specificity make it an ideal tool for studying protein function and interaction. With continued research, this compound has the potential to revolutionize the field of biochemistry and pharmacology.
科学研究应用
{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding sites of proteins, enzymes, and receptors. This compound has also been used to study the interaction between ligands and receptors, as well as the conformational changes of proteins. Additionally, this compound has been used to study the distribution and localization of molecules in cells and tissues.
属性
IUPAC Name |
2-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13(19)8-9-4-6-10(7-5-9)17-23(20,21)12-3-1-2-11-14(12)16-22-15-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBQBCUZCJKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propyl 4-(2-chlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4687184.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
![N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4687198.png)
![2-chloro-N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4687216.png)
![(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4687219.png)

![6-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4687233.png)
![methyl 3-chloro-6-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4687253.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4687254.png)
![methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate](/img/structure/B4687261.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4687276.png)

